molecular formula C17H17N5O4S B10985458 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B10985458
M. Wt: 387.4 g/mol
InChI Key: GDXFUTCCKBQASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide” is a complex organic compound that likely belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyridazinone and thiadiazole rings, followed by their coupling. Common synthetic routes might include:

    Formation of the pyridazinone ring: This could involve the cyclization of a hydrazine derivative with a diketone.

    Formation of the thiadiazole ring: This might involve the reaction of a thiosemicarbazide with a carboxylic acid derivative.

    Coupling of the rings: The final step could involve the condensation of the two heterocyclic rings under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups or the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound might exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

    Drug development: Its structural complexity and potential biological activity could make it a candidate for the development of new therapeutic agents.

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific enzymes or receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone rings.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings.

Uniqueness

The uniqueness of “2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide” lies in its combination of multiple heterocyclic rings and functional groups, which could confer unique chemical and biological properties.

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that exhibits potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described with the following features:

  • Molecular Formula : C23H25N3O6
  • Molecular Weight : 439.47 g/mol
  • Functional Groups : Contains a pyridazine ring, methoxy groups, and an acetamide moiety.

The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biological processes.
  • Receptor Modulation : It can modulate the activity of cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes related to disease progression or cellular functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with signaling pathways.

Central Nervous System (CNS) Effects

Compounds with similar structures have demonstrated CNS depressant actions. For instance, certain pyridazine derivatives were found to reduce locomotor activity in animal models, suggesting potential applications in treating anxiety or other CNS disorders .

Antimicrobial Properties

The presence of the thiadiazole moiety is associated with antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for development into antimicrobial agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyFindings
Identified interactions with specific enzymes leading to altered metabolic pathways.
Demonstrated cytotoxicity against human cancer cell lines with IC50 values indicating significant potency.
Reported CNS depressant effects in rodent models, quantifying reductions in locomotor activity.

Comparative Analysis

The following table compares the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)acetamideHydroxy group on phenolAnalgesic and antipyretic properties
N-(3-amino-4-methoxyphenyl)acetamideMethoxy group on phenolAnti-inflammatory activity
2-(6-Oxopyridazin-1-yl)acetic acidPyridazinone coreAntimicrobial activity

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H17N5O4S/c1-10-19-20-17(27-10)18-15(23)9-22-16(24)7-5-12(21-22)11-4-6-13(25-2)14(8-11)26-3/h4-8H,9H2,1-3H3,(H,18,20,23)

InChI Key

GDXFUTCCKBQASX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.